molecular formula C6H6N2 B078258 Isopropylidenemalononitrile CAS No. 13166-10-4

Isopropylidenemalononitrile

Cat. No. B078258
CAS RN: 13166-10-4
M. Wt: 106.13 g/mol
InChI Key: NVBHWAQBDJEGEO-UHFFFAOYSA-N
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Description

Isopropylidenemalononitrile, also known as IPMN, is an organic compound belonging to the malononitrile family. It is a colorless, odorless, and crystalline solid with a molecular formula of C6H7N3. IPMN is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis. In

Scientific Research Applications

  • Cardiovascular Effects : Isopropylidenemalononitrile (as Isoptin, a calcium antagonist) has been shown to inhibit mitogenic stimulation of lymphocytes, acting prior to the S-phase of the cell cycle. This could be useful in understanding cellular mitosis triggering events (Blitstein‐Willinger & Diamantstein, 1978).

  • Chemical Synthesis : It is used in Michael reactions for synthesizing various chemical compounds such as 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, demonstrating its utility in organic chemistry (Dyachenko & Rusanov, 2006).

  • Environmental Impact : this compound derivatives, like isoproturon (a herbicide), have been studied for their toxic effects on wheat and other crops, contributing to understanding the environmental risks of such chemicals in agriculture (Liang, Lu, & Yang, 2012).

  • Pharmacological Studies : The compound has been investigated for its effects in the treatment of cardiac conditions, such as supraventricular tachyarrhythmias, and its interaction with other drugs, thereby contributing to cardiovascular pharmacology (Rabkin, Tomlinson, Corbett, & Cuddy, 1980).

Safety and Hazards

Isopropylidenemalononitrile is classified as Category 3 for acute toxicity (Oral, Dermal, Inhalation) and Category 2 for skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, vapors or spray, and to use only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is recommended .

Mechanism of Action

Target of Action

Isopropylidenemalononitrile is a chemical compound used in various organic reactions . .

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in Michael reactions with cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin . The exact interaction of this compound with these compounds and the resulting changes are complex and depend on the specific reaction conditions.

Biochemical Pathways

It’s known to participate in the synthesis of various organic compounds , which could indirectly influence multiple biochemical pathways.

Result of Action

In the reaction of this compound with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . This indicates that this compound can undergo reactions to form complex structures, which could have various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or temperatures outside this range.

properties

IUPAC Name

2-propan-2-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHWAQBDJEGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336394
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13166-10-4
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenemalononitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of reactivity for Isopropylidenemalononitrile?

A1: this compound acts as a strong electrophile, readily participating in reactions with nucleophiles. The electron-withdrawing nature of the two nitrile groups conjugated to the alkene significantly enhances its electrophilicity. This is exemplified by its participation in:

  • Phospha-Michael Additions: this compound reacts readily with secondary phosphine oxides, even under mild conditions, demonstrating its potent electrophilicity in phospha-Michael additions. []
  • Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes like 1,4-bis(dimethylamino)-1,3-butadiene. The reaction mechanism can involve electron transfer processes, particularly with dienes possessing low oxidation potentials. [] It also participates in [2+2] photocycloadditions with cyclohex-2-enones under UV irradiation. []

Q2: How does the structure of this compound influence its reactivity in cycloaddition reactions?

A2: Research suggests that this compound exhibits regioselectivity in cycloadditions, influenced by the substituents on the reacting diene or alkene.

  • Photocycloadditions: The reaction outcome in photocycloadditions with cyclohex-2-enones can be influenced by the substituents on both the this compound and the cyclohexenone, impacting the regioselectivity and leading to different isomeric products. []

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block for synthesizing various heterocyclic compounds:

  • Synthesis of 1,2,4-Oxadiazoles and Δ2-Isoxazolines: It reacts with mesitonitrile oxide, yielding both mono- and bis-1,2,4-oxadiazole derivatives along with Δ2-isoxazolines, demonstrating its utility in constructing these heterocyclic systems. []
  • Construction of Pyridine Derivatives: this compound can be utilized in multi-step synthetic routes to access diversely substituted 1,4-dihydropyridine-3,5-dicarbonitriles. [, ]
  • Formation of Fused 2-Aminopyrans: It can be employed as a precursor in the synthesis of fused 2-aminopyran systems via a sequence of reactions. [, ]

Q4: What is known about the dimerization of this compound?

A4: this compound is prone to dimerization under certain conditions. While the provided abstracts lack specific details, a dedicated study [] investigates the structure and reactions of the this compound dimer, highlighting its significance.

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